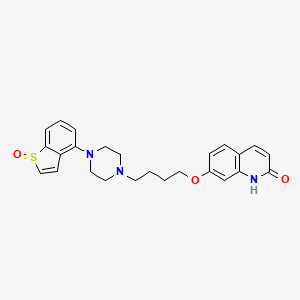

Brexpiprazole S-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-[4-[4-(1-oxo-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-32(24)30/h3-10,17-18H,1-2,11-16H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYXYAVCCLPIPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)C4=C5C=CS(=O)C5=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1191900-51-2 | |

| Record name | DM-3411 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191900512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DM-3411 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N22UPQ09R0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Brexpiprazole S-oxide

An In-depth Technical Guide on the Synthesis and Characterization of Brexpiprazole S-oxide

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and characterization of this compound. This compound, also known as DM-3411, is a primary metabolite of the atypical antipsychotic agent Brexpiprazole.[1] It is formed in vivo through the oxidation of the sulfur atom in the benzothiophene (B83047) ring, a metabolic process mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] Understanding the synthesis and properties of this metabolite is crucial for comprehensive drug metabolism studies, impurity profiling, and ensuring the safety and efficacy of Brexpiprazole.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the oxidation of Brexpiprazole. While specific, optimized synthetic procedures for isolating this compound in high yield are not extensively detailed in publicly available literature, the compound is consistently generated during forced degradation studies of Brexpiprazole under oxidative stress conditions.[2] These studies provide a practical, albeit not necessarily high-yield, method for obtaining the S-oxide for analytical and research purposes.

Experimental Protocol: Synthesis via Oxidative Degradation

This protocol is adapted from established forced degradation study methodologies for Brexpiprazole.[3]

Objective: To synthesize this compound by subjecting Brexpiprazole to oxidative stress.

Materials:

-

Brexpiprazole

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3-10% v/v)[2]

-

Acetonitrile (B52724) (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Volumetric flasks

-

Pipettes

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Preparation of Brexpiprazole Stock Solution: Accurately weigh a known amount of Brexpiprazole and dissolve it in a suitable organic solvent, such as acetonitrile or a mixture of acetonitrile and water, to create a stock solution of a specific concentration.[3]

-

Oxidation Reaction: In a reaction vessel, combine the Brexpiprazole stock solution with a hydrogen peroxide solution. The final concentration of H₂O₂ in the reaction mixture is typically in the range of 3-10%.[2]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for a defined period, for example, 24 hours.[3] The progress of the reaction can be monitored by a suitable analytical technique such as HPLC.

-

Quenching and Sample Preparation: After the desired reaction time, the reaction may be quenched if necessary. The resulting solution, containing Brexpiprazole, this compound, and potentially other degradation products, can be diluted with an appropriate mobile phase for analysis and purification.

-

Isolation and Purification: The this compound can be isolated from the reaction mixture using preparative high-performance liquid chromatography (preparative HPLC).[3] The fractions containing the desired compound are collected, and the solvent is removed to yield the purified this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed.

Experimental Protocols: Characterization Methods

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized this compound and to separate it from the parent drug and other impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).[2][4]

-

Detection: UV detection at a wavelength where both Brexpiprazole and this compound exhibit significant absorbance, typically around 215 nm.[3]

-

Analysis: The purity is calculated based on the peak area percentage of the this compound peak in the chromatogram. A purity of 96.19% has been reported for commercially available this compound.[5]

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.[3]

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound. The experimentally determined mass should be consistent with the calculated molecular weight.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the chemical structure of this compound and confirm the position of the sulfoxide (B87167) group.

-

Instrumentation: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is used to dissolve the sample.

-

Analysis: The ¹H NMR spectrum will show characteristic chemical shifts and coupling patterns for the protons in the molecule. Comparison of the spectrum with that of Brexpiprazole will reveal shifts in the signals of the protons on the benzothiophene ring, confirming the oxidation of the sulfur atom. The ¹³C NMR spectrum will similarly show shifts in the carbon signals of the benzothiophene moiety. The obtained spectra should be consistent with the proposed structure of this compound.[3][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the characterization of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₅H₂₇N₃O₃S | [5] |

| Molecular Weight | 449.57 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [5] |

| Purity (by HPLC) | 96.19% | [5] |

| ¹H NMR Spectrum | Consistent with structure | [5] |

| Mass Spectrum | Consistent with structure | [5] |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via oxidation.

Caption: Synthesis of this compound.

Characterization Workflow

The following diagram outlines the typical analytical workflow for the characterization of synthesized this compound.

Caption: Characterization of this compound.

References

The Central Role of Cytochrome P450 3A4 in the Bioactivation of Brexpiprazole to its S-oxide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787), a serotonin-dopamine activity modulator, has emerged as a significant therapeutic agent in the management of schizophrenia and as an adjunctive treatment for major depressive disorder. Its metabolic fate is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth examination of the pivotal role of the cytochrome P450 3A4 (CYP3A4) enzyme in the formation of brexpiprazole S-oxide (DM-3411), the principal metabolite of brexpiprazole. This document synthesizes key findings on the enzymatic conversion, presents detailed experimental protocols for its investigation, and offers quantitative data on the influence of genetic polymorphisms in CYP3A4 on brexpiprazole metabolism. The information herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of brexpiprazole and other xenobiotics metabolized by the CYP450 system.

Introduction

Brexpiprazole is an atypical antipsychotic that exerts its therapeutic effects through a unique pharmacological profile, acting as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and an antagonist at serotonin 5-HT2A receptors. The biotransformation of brexpiprazole is primarily hepatic, with the cytochrome P450 (CYP) enzyme system playing a central role. The major metabolic pathway is the S-oxidation of the thiophene (B33073) ring, leading to the formation of this compound, also known as DM-3411. This metabolite is pharmacologically less active than the parent compound.

Understanding the specific enzymes involved in this metabolic conversion is paramount for predicting and managing the pharmacokinetic variability and drug-drug interaction potential of brexpiprazole. Extensive in vitro and in vivo studies have identified CYP3A4 and CYP2D6 as the two predominant enzymes responsible for the formation of this compound. This guide will focus specifically on the contribution of CYP3A4, a key enzyme involved in the metabolism of a vast array of xenobiotics.

The Role of CYP3A4 in this compound Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP enzymes have unequivocally demonstrated that CYP3A4 is a major catalyst in the S-oxidation of brexpiprazole.[1][2] Along with CYP2D6, CYP3A4 is a primary contributor to the formation of the main metabolite, this compound (DM-3411).[1][2]

The clinical relevance of CYP3A4's role is underscored by the significant impact of CYP3A4 inhibitors and inducers on brexpiprazole's plasma concentrations. Co-administration of brexpiprazole with potent CYP3A4 inhibitors, such as ketoconazole, leads to a substantial increase in brexpiprazole exposure, necessitating dose adjustments to avoid potential adverse effects. Conversely, potent CYP3A4 inducers, like rifampin, can significantly decrease brexpiprazole plasma levels, potentially compromising its therapeutic efficacy.

Quantitative Contribution of CYP3A4

While both CYP3A4 and CYP2D6 are involved in the formation of this compound, their relative contributions have been a subject of investigation. Studies have indicated that both enzymes play a significant, and roughly comparable, role in the overall metabolism of brexpiprazole to its S-oxide metabolite.

| Enzyme | Contribution to this compound Formation | Reference |

| CYP3A4 | Major contributor | [1][2] |

| CYP2D6 | Major contributor | [1][2] |

Impact of CYP3A4 Genetic Polymorphisms

Genetic variations in the CYP3A4 gene can lead to interindividual differences in enzyme activity, which in turn can affect the metabolism of CYP3A4 substrates like brexpiprazole. A study by Chen et al. (2020) systematically investigated the effects of 26 recombinant CYP3A4 variants on the metabolism of brexpiprazole to DM-3411.[3] The findings from this study are summarized in the table below, highlighting the variability in metabolic capacity among different CYP3A4 allozymes.

| CYP3A4 Variant | Relative Intrinsic Clearance (% of Wild-Type) |

| CYP3A4.1 (Wild-Type) | 100% |

| CYP3A4.2 | 75.72% |

| CYP3A4.3 | 117.9% |

| CYP3A4.4 | 68.31% |

| CYP3A4.5 | 59.06% |

| CYP3A4.7 | 48.91% |

| CYP3A4.8 | 46.25% |

| CYP3A4.9 | 43.18% |

| CYP3A4.10 | 40.91% |

| CYP3A4.11 | 38.64% |

| CYP3A4.12 | 36.36% |

| CYP3A4.13 | 34.09% |

| CYP3A4.14 | 127.5% |

| CYP3A4.15 | 122.7% |

| CYP3A4.16 | 31.82% |

| CYP3A4.17 | 2.90% |

| CYP3A4.18 | 29.55% |

| CYP3A4.19 | 96.25% |

| CYP3A4.20 | 2.90% |

| CYP3A4.23 | 25.00% |

| CYP3A4.24 | 91.82% |

| CYP3A4.28 | 93.18% |

| CYP3A4.29 | 16.54% |

| CYP3A4.31 | 13.64% |

| CYP3A4.32 | 11.36% |

| CYP3A4.33 | 9.09% |

| CYP3A4.34 | 6.82% |

| Data adapted from Chen et al. (2020).[3] |

These data demonstrate that several CYP3A4 variants exhibit significantly reduced metabolic activity towards brexpiprazole, which could lead to higher plasma concentrations and an increased risk of adverse events in individuals carrying these alleles. Conversely, a few variants showed increased activity. This highlights the importance of considering an individual's CYP3A4 genotype for personalized brexpiprazole therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CYP3A4 in the formation of this compound.

In Vitro Metabolism of Brexpiprazole using Recombinant Human CYP3A4

Objective: To determine the metabolic activity of recombinant human CYP3A4 in the conversion of brexpiprazole to this compound.

Materials:

-

Brexpiprazole

-

This compound (DM-3411) analytical standard

-

Recombinant human CYP3A4 enzyme co-expressed with NADPH-cytochrome P450 reductase

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN)

-

Formic acid

-

Ultrapure water

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing:

-

100 mM potassium phosphate buffer (pH 7.4)

-

Recombinant human CYP3A4 (final concentration, e.g., 10 pmol/mL)

-

Brexpiprazole (final concentration, e.g., 1 µM, dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 1%)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) with continuous shaking.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the protein.

-

Sample Preparation for Analysis: Transfer the supernatant to a new tube for UPLC-MS/MS analysis.

Quantification of Brexpiprazole and this compound by UPLC-MS/MS

Objective: To quantify the concentrations of brexpiprazole and its S-oxide metabolite in the in vitro incubation samples.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: A suitable reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a short run time.

-

Flow Rate: e.g., 0.4 mL/min

-

Column Temperature: e.g., 40°C

-

Injection Volume: e.g., 5 µL

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for brexpiprazole and this compound.

-

Brexpiprazole: e.g., m/z 434.2 → 273.1

-

This compound (DM-3411): e.g., m/z 450.2 → 289.1

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound analytical standard.

-

Quantify the amount of this compound formed in the incubation samples by interpolating their peak areas against the calibration curve.

-

Calculate the rate of metabolite formation (e.g., in pmol/min/pmol CYP).

Visualizations

Signaling Pathway: Brexpiprazole Metabolism

Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.

Experimental Workflow: In Vitro Metabolism Assay

Caption: Workflow for in vitro metabolism of brexpiprazole by CYP3A4.

Logical Relationship: Impact of CYP3A4 Modulators

Caption: Impact of CYP3A4 modulators on brexpiprazole metabolism.

Conclusion

CYP3A4 is a cornerstone in the metabolic disposition of brexpiprazole, playing a critical role in its conversion to the S-oxide metabolite, DM-3411. The significant contribution of this enzyme makes brexpiprazole susceptible to clinically relevant drug-drug interactions with CYP3A4 inhibitors and inducers. Furthermore, the genetic polymorphism of CYP3A4 introduces a notable source of interindividual variability in brexpiprazole metabolism, which has implications for personalized medicine. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the metabolism of brexpiprazole and other compounds that are substrates of CYP3A4. A thorough understanding of these metabolic pathways is essential for the safe and effective use of brexpiprazole in clinical practice.

References

An In-Depth Technical Guide to the Physicochemical Properties of Brexpiprazole S-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787), an atypical antipsychotic, undergoes significant metabolism in the body, primarily forming Brexpiprazole S-oxide, also known as DM-3411. This major metabolite is the result of oxidation of the benzothiophene (B83047) sulfur atom, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[1][2] Understanding the physicochemical properties of this key metabolite is crucial for a comprehensive assessment of the drug's overall pharmacokinetic and pharmacodynamic profile. This technical guide provides a detailed overview of the known physicochemical characteristics of this compound, including experimental protocols and relevant biological context.

Chemical and Physical Properties

This compound is a distinct chemical entity with its own set of physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimentally determined data for some properties remain elusive in publicly available literature, a compilation of known information is presented below.

Table 1: Physicochemical Properties of this compound (DM-3411)

| Property | Value | Source/Method |

| Chemical Name | 7-[4-[4-(1-oxido-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-2(1H)-quinolinone | IUPAC |

| Molecular Formula | C₂₅H₂₇N₃O₃S | [3] |

| Molecular Weight | 449.57 g/mol | [3] |

| Appearance | Off-white to light yellow solid | Certificate of Analysis[4] |

| LogP (calculated) | 3.1 | Commercial Vendor |

| Melting Point | Not explicitly reported. | N/A |

| Aqueous Solubility | Not explicitly reported. | N/A |

| pKa | Not explicitly reported. | N/A |

Experimental Protocols

Detailed experimental protocols for the specific determination of the physicochemical properties of isolated this compound are not extensively published. However, methodologies for the generation and analysis of this metabolite through forced degradation studies of the parent drug, brexpiprazole, are available.

Oxidative Degradation for Generation of this compound

Forced degradation studies are a common method to produce and identify potential degradation products, including oxides.

Protocol:

-

Sample Preparation: A solution of Brexpiprazole is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Stress Condition: An oxidizing agent, typically hydrogen peroxide (e.g., 3-10% H₂O₂), is added to the Brexpiprazole solution.[5]

-

Incubation: The mixture is incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., several hours to 24 hours).[5]

-

Analysis: The resulting solution is then analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to separate and identify the degradation products.[5][6] this compound can be identified by its characteristic mass-to-charge ratio.

Analytical Method for the Determination of Brexpiprazole and its Metabolites

A validated analytical method is essential for the quantification of Brexpiprazole and its metabolites, including the S-oxide, in various matrices.

Exemplary HPLC Method:

-

Column: A reverse-phase column, such as a C18 column (e.g., 150 mm x 4.6 mm, 5 µm), is commonly used.[7]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is employed. The pH of the buffer is a critical parameter for achieving good separation.[7][8]

-

Detection: A UV detector set at an appropriate wavelength (e.g., 215 nm) or a mass spectrometer for more selective and sensitive detection.[8]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.[7]

Biological Context and Signaling Pathways

Metabolic Pathway of Brexpiprazole

The formation of this compound is a primary metabolic route for the parent drug. This biotransformation is crucial in determining the overall exposure and clearance of brexpiprazole.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. ClinPGx [clinpgx.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN106916148B - Method for synthesizing brexpiprazole - Google Patents [patents.google.com]

- 8. This compound (DM3411) | S-oxidized, CYP3A4- | CAS 1191900-51-2 | atypical antipsychotic medication and a partial agonist of human 5-HT1A | 5-HT2A receptor antagonist | InvivoChem [invivochem.com]

Pharmacological Profile of Brexpiprazole S-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787) is an atypical antipsychotic agent characterized as a serotonin-dopamine activity modulator. Its pharmacological effects are primarily attributed to the parent compound. However, a comprehensive understanding of its metabolic fate is crucial for a complete safety and efficacy profile. This technical guide provides a detailed examination of the pharmacological profile of its major metabolite, Brexpiprazole S-oxide, also known as DM-3411.

Brexpiprazole undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP3A4 and CYP2D6, leading to the formation of this compound.[1][2] This metabolite is the most abundant in systemic circulation, accounting for a significant portion of the total drug exposure.[3] Despite its prevalence, extensive research has indicated that this compound possesses significantly lower pharmacological activity and limited penetration of the central nervous system compared to the parent drug.[2][4] Consequently, it is generally considered not to contribute significantly to the therapeutic effects of brexpiprazole.[5][6]

This guide will synthesize the available quantitative data on the receptor binding affinity and functional activity of this compound, present detailed experimental methodologies for the key assays cited, and provide visual representations of relevant pathways and workflows to facilitate a deeper understanding of its pharmacological characteristics.

Data Presentation

Table 1: Comparative Receptor Binding Affinity of Brexpiprazole and this compound (DM-3411)

| Receptor | Brexpiprazole Ki (nM) | This compound (DM-3411) Binding Affinity Relative to Brexpiprazole | Reference |

| Dopamine (B1211576) D2 | 0.30 | 9 to 17 times lower | [7] |

| Dopamine D3 | 1.1 | 9 to 17 times lower | [7] |

| Serotonin (B10506) 5-HT1A | 0.12 | Data not available | [8] |

| Serotonin 5-HT2A | 0.47 | 2 to 5 times lower | [7] |

| Serotonin 5-HT2B | 1.9 | 2 to 5 times lower | [7] |

| Noradrenergic α1B | 0.17 | Data not available | [8] |

| Noradrenergic α2C | 0.59 | Data not available | [8] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for various G-protein coupled receptors (GPCRs).

General Methodology:

Radioligand binding assays are performed using cell membranes prepared from cell lines recombinantly expressing the target human receptor. The principle of the assay is the competition between a fixed concentration of a specific radiolabeled ligand and a range of concentrations of the test compound (this compound).

Detailed Protocol:

-

Membrane Preparation:

-

Cells expressing the receptor of interest are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, 5mM EDTA with protease inhibitors).[9]

-

The homogenate is centrifuged at low speed to remove cellular debris.[9]

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

-

Protein concentration of the membrane preparation is determined using a standard method like the BCA assay.[9]

-

-

Binding Assay:

-

The assay is typically conducted in a 96-well plate format.[9]

-

Each well contains the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand for the target receptor.

-

The plates are incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[9]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[9]

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.[9]

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor and to quantify its potency (EC50 or IC50).

Objective: To measure the effect of this compound on the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

General Methodology:

This assay measures changes in intracellular cAMP levels in response to receptor activation or inhibition.

Detailed Protocol:

-

Cell Culture and Plating:

-

Cells expressing the target Gs- or Gi-coupled receptor are seeded in 96- or 384-well plates and cultured to near confluence.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

For antagonist testing, cells are pre-incubated with various concentrations of this compound before the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[10]

-

For agonist testing, cells are incubated with varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

-

cAMP Detection:

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11]

-

In an HTRF assay, cell lysate is added to a mixture containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

-

The amount of FRET signal is inversely proportional to the amount of cAMP in the sample.[11]

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The concentration-response curves for the test compound are plotted, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

-

Objective: To measure the effect of this compound on intracellular calcium levels, a second messenger for Gq-coupled receptors.

General Methodology:

This assay utilizes a calcium-sensitive fluorescent dye that reports changes in intracellular calcium concentration upon receptor activation.[12]

Detailed Protocol:

-

Cell Culture and Dye Loading:

-

Cells expressing the target Gq-coupled receptor are plated in black-walled, clear-bottom 96- or 384-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.[12]

-

-

Assay Procedure:

-

The plate is placed in a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

For antagonist testing, various concentrations of this compound are added to the wells, followed by the addition of a known agonist at its EC80 concentration.

-

For agonist testing, varying concentrations of this compound are added.

-

The change in fluorescence is monitored in real-time.

-

-

Data Analysis:

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

-

Concentration-response curves are generated, and EC50 or IC50 values are determined by non-linear regression analysis.

-

Mandatory Visualization

Brexpiprazole Metabolism and the Role of this compound

Caption: Metabolic pathway of brexpiprazole to its S-oxide metabolite.

Experimental Workflow for Receptor Binding Affinity Determination

Caption: Workflow for determining receptor binding affinity using radioligand assays.

Signaling Pathways of Dopamine D2 and Serotonin 5-HT1A Receptors

Caption: Simplified signaling of D2 and 5-HT1A receptors, highlighting the differential effects of brexpiprazole and its S-oxide metabolite.

Conclusion

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Brexpiprazole | C25H27N3O2S | CID 11978813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Brexpiprazole: A review of a new treatment option for schizophrenia and major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. psychscenehub.com [psychscenehub.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bio-protocol.org [bio-protocol.org]

In silico prediction of Brexpiprazole S-oxide metabolites

An In-Depth Technical Guide to the In Silico Prediction of Brexpiprazole (B1667787) S-oxide Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational methodologies used to predict the formation of Brexpiprazole S-oxide, a primary metabolite of the atypical antipsychotic drug Brexpiprazole. It details the underlying principles of in silico prediction, the specific application to Brexpiprazole, and the essential experimental protocols for validation.

Introduction to Brexpiprazole and its Metabolism

Brexpiprazole, marketed as Rexulti, is a serotonin-dopamine activity modulator (SDAM) used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder (MDD).[1][2] Like many xenobiotics, Brexpiprazole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][2]

The metabolic fate of a drug candidate is a critical factor in its development, influencing its efficacy, safety, and potential for drug-drug interactions.[3] Understanding and predicting these metabolic pathways early in the discovery process can significantly reduce costs and attrition rates.[4][5]

Brexpiprazole is predominantly metabolized by two key CYP isoenzymes: CYP3A4 and CYP2D6 .[2][6][7] These enzymes catalyze the biotransformation of Brexpiprazole into its main metabolite, DM-3411, also known as this compound, through an S-oxidation reaction.[6][8][9][10] This metabolite has been shown to have significantly less pharmacological potency compared to the parent drug and does not readily cross the blood-brain barrier.[6][11]

Core Concepts in In Silico Metabolite Prediction

In silico drug metabolism prediction encompasses a range of computational techniques that model the metabolic fate of a compound.[12] These methods are integral to modern drug discovery, offering rapid and cost-effective alternatives to early-stage in vitro studies.[3][13] The primary approaches include rule-based systems, machine learning models, and structure-based methods.

2.1. Rule-Based Systems These were among the earliest computational approaches. They rely on a curated knowledge base of established biotransformation rules derived from experimental data.[3] When a new molecule is presented, the software systematically applies these rules to predict the structures of potential metabolites.

-

Examples of Software: MetaDrug, Meteor, BioTransformer.[4][14][15]

-

Mechanism: The system identifies functional groups within the drug's structure that are susceptible to known metabolic reactions (e.g., oxidation, hydrolysis, conjugation) and generates the corresponding metabolite structures.

2.2. Machine Learning and AI Models More recent approaches leverage machine learning and deep learning to build predictive models from large datasets of metabolic reactions.[3] These models can identify complex patterns that are not easily captured by predefined rules.

-

Key Applications:

-

Site of Metabolism (SoM) Prediction: Identifying the specific atom(s) on a molecule most likely to be chemically modified by metabolic enzymes.[3]

-

Metabolite Structure Prediction: Some advanced models, like deep language models, treat metabolite prediction as a sequence translation problem, converting the parent drug's chemical representation (e.g., SMILES string) into that of its metabolites.[16]

-

-

Advanced Techniques: Some models incorporate quantum mechanics (QM) calculations to use stereo-electronic features as descriptors, which can enhance the prediction of specific metabolic reactions.[17]

2.3. Structure-Based Methods This approach involves using the three-dimensional structures of metabolic enzymes, such as CYP450s. Molecular docking simulations are performed to predict how a drug molecule (ligand) binds within the enzyme's active site.

-

Methodology: The drug molecule is computationally "placed" into the active site of a 3D model of the enzyme. The software calculates the binding affinity and predicts the most likely binding pose.

-

Predictive Power: A stable binding pose that places a susceptible atom (like the sulfur in Brexpiprazole) in close proximity to the enzyme's catalytic center (the heme group) strongly indicates a likely site of metabolism.[18][19][20]

Predicting this compound: A Workflow

The prediction of this compound formation involves a multi-step computational workflow that integrates various in silico tools.

Caption: General workflow for in silico prediction of Brexpiprazole metabolites.

The primary site of metabolism for S-oxidation is the sulfur atom within the benzothiophene (B83047) ring of Brexpiprazole. In silico tools like the Xenosite web predictor have been successfully used to identify this specific atomic site as a likely point of metabolic attack.[21][22]

The biotransformation is primarily carried out by CYP3A4 and CYP2D6. This enzymatic relationship is a key component of the metabolic pathway.

Caption: Key enzymes in the S-oxidation of Brexpiprazole.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the metabolism of Brexpiprazole.

Table 1: Major Metabolic Pathways of Brexpiprazole A comprehensive study identified 16 metabolites of Brexpiprazole, formed through various phase I and phase II reactions.[21]

| Metabolic Reaction | Metabolite Class | Key Metabolite Example |

| S-oxidation | Phase I | This compound (DM-3411) |

| Hydroxylation | Phase I | Hydroxy-brexpiprazole |

| N-dealkylation | Phase I | Dealkylated brexpiprazole |

| Oxidative deamination | Phase I | Carboxylic acid metabolite |

| Dioxidation | Phase I | Dioxo-brexpiprazole |

| N-oxidation | Phase I | Brexpiprazole N-oxide |

| Glucuronidation | Phase II | Brexpiprazole glucuronide |

Source: Adapted from in vitro and in vivo metabolite identification studies.[21]

Table 2: Relative Contribution of CYP Enzymes to this compound Formation Studies have quantified the involvement of the primary CYP enzymes in the S-oxidation of Brexpiprazole.

| Enzyme | Approximate Contribution |

| CYP2D6 | ~47% |

| CYP3A4 | ~43% |

Source: ClinPGx, based on pharmacokinetic data.[6]

Experimental Protocols for Validation

In silico predictions, while powerful, generate hypotheses that must be confirmed through rigorous experimental validation. The protocols below are standard methods for identifying and characterizing drug metabolites.

Table 3: Detailed Methodologies for Metabolite Identification

| Experiment Type | Protocol Details | Purpose |

| In Silico Site of Metabolism Prediction | Software: Xenosite web predictor. Method: The chemical structure of Brexpiprazole is submitted to the predictor. The software, using its trained model, calculates the probability of metabolism for each atom and provides a visual "heat map" indicating likely SoMs.[21][22] | To generate an initial hypothesis about which atoms are most susceptible to metabolic transformation. |

| In Vitro Incubation with Liver Fractions | Matrices: Human Liver Microsomes (HLMs), Rat Liver Microsomes (RLMs), and Rat S9 fraction. Procedure: Brexpiprazole (typically at a concentration of ~10 µM) is incubated with the liver fraction (e.g., 1 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) containing a NADPH-regenerating system. The mixture is incubated at 37°C for a set time (e.g., 60 minutes). The reaction is then quenched with a cold organic solvent like acetonitrile (B52724) to precipitate proteins.[21] | To generate metabolites using the enzyme machinery present in the liver, mimicking Phase I and (with S9) some Phase II metabolism. |

| In Vitro Recombinant CYP Enzyme Assay | Enzymes: Recombinant human CYP3A4 and CYP2D6. Procedure: Similar to the microsome incubation, but using specific, isolated CYP enzymes instead of a mixed-enzyme preparation. This allows for the precise determination of which enzyme is responsible for forming a specific metabolite.[23][24] | To confirm the exact CYP isoforms involved in the formation of this compound. |

| In Vivo Animal Studies | Model: Male Sprague-Dawley rats. Procedure: A single oral dose of Brexpiprazole (e.g., 50 mg/kg) is administered. Urine, feces, and blood samples are collected over a period of 24-48 hours. Plasma is separated from blood via centrifugation. All samples are processed (e.g., protein precipitation for plasma, extraction for urine/feces) to prepare them for analysis.[21] | To identify the metabolites that are formed in a whole, living organism, providing the most physiologically relevant data. |

| Analytical Detection and Characterization | Technique: Ultra-High-Performance Liquid Chromatography/Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/QTOF-MS/MS). Method: Processed samples are injected into the UHPLC system for chromatographic separation. The eluent is then introduced into the mass spectrometer. A full scan (MS1) detects the mass-to-charge ratio (m/z) of the parent drug and all potential metabolites. A tandem MS scan (MS2) is then performed, where specific ions (like that of a suspected metabolite) are fragmented to produce a characteristic pattern, which is used to confirm the chemical structure.[10][21] | To separate, detect, and structurally elucidate the parent drug and its metabolites with high sensitivity and specificity. |

Conclusion

The prediction of this compound is a prime example of the successful synergy between in silico modeling and experimental validation in modern drug development. Computational tools, ranging from rule-based systems to sophisticated machine learning models, provide a robust framework for predicting likely metabolic pathways and identifying specific sites of metabolism. This predictive power allows researchers to focus experimental resources efficiently.

The subsequent validation using in vitro methods with liver microsomes and recombinant enzymes, coupled with in vivo animal studies, provides the necessary confirmation of these computational hypotheses. The analytical precision of techniques like UHPLC/QTOF-MS/MS is indispensable for the final structural confirmation of metabolites like this compound. This integrated approach not only accelerates the drug development pipeline but also deepens our understanding of the complex interactions between drug molecules and metabolic systems. As computational power and AI algorithms continue to evolve, the accuracy and scope of in silico predictions are expected to further improve, becoming an even more critical component of pharmaceutical research.[16][17]

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine learning models in the prediction of drug metabolism: Challenges and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational prediction of human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. ClinPGx [clinpgx.org]

- 7. jppn.ru [jppn.ru]

- 8. ClinPGx [clinpgx.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Determination and metabolism of brexpiprazole following baicalin to rats by a novel developed UPLC-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 11. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. researchgate.net [researchgate.net]

- 14. biotransformer.ca [biotransformer.ca]

- 15. benthamdirect.com [benthamdirect.com]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. MetaSite - Metabolism prediction [moldiscovery.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 21. In silico, in vitro and in vivo metabolite identification of brexpiprazole using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Effects of 26 Recombinant CYP3A4 Variants on Brexpiprazole Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Formation of Brexpiprazole S-oxide in Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brexpiprazole (B1667787), an atypical antipsychotic, undergoes extensive metabolism in the liver, primarily through oxidation to its major metabolite, Brexpiprazole S-oxide (also known as DM-3411). This biotransformation is crucial in determining the drug's pharmacokinetic profile and potential for drug-drug interactions. This technical guide provides an in-depth overview of the mechanism of this compound formation in human liver microsomes, focusing on the enzymatic pathways, and providing detailed experimental protocols for its investigation. While specific kinetic parameters for this reaction are not widely reported in the public domain, this guide establishes a framework for their determination and summarizes the current understanding of this critical metabolic pathway.

Introduction

Brexpiprazole is a serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder. Its efficacy and safety are influenced by its metabolic fate. The primary route of metabolism is the S-oxidation of the benzothiophene (B83047) moiety, leading to the formation of this compound (DM-3411). Understanding the enzymes responsible for this transformation and their kinetic properties is paramount for predicting inter-individual variability in drug response and for managing potential drug-drug interactions. In vitro studies using human liver microsomes (HLMs) are a cornerstone for characterizing such metabolic pathways.

Enzymatic Pathway of this compound Formation

The formation of this compound is predominantly mediated by two key cytochrome P450 (CYP) isoenzymes in the liver: CYP3A4 and CYP2D6 .[1] These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics.

The relative contributions of these enzymes to the S-oxidation of brexpiprazole have been investigated, highlighting the significant role of both.[1]

Data Presentation: Contribution of CYP Isozymes

| Enzyme | Contribution to S-oxidation (%) | Reference |

| CYP3A4 | ~43.3 | [1] |

| CYP2D6 | ~46.7 | [1] |

Note: These values represent the approximate contribution of each enzyme to the S-oxidation pathway.

Signaling Pathway Diagram

Caption: Metabolic pathway of brexpiprazole to its S-oxide.

Quantitative Analysis of Enzyme Kinetics

To fully characterize the enzymatic formation of this compound, the determination of Michaelis-Menten kinetic parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), is essential. Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Despite a comprehensive review of the available scientific literature, specific Km and Vmax values for the formation of this compound by CYP3A4 and CYP2D6 in human liver microsomes have not been publicly reported. The following table is provided as a template for researchers to populate upon experimental determination.

Data Presentation: Michaelis-Menten Kinetic Parameters

| Enzyme | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver Microsomes | Brexpiprazole | This compound | Not Reported | Not Reported | |

| Recombinant Human CYP3A4 | Brexpiprazole | This compound | Not Reported | Not Reported | |

| Recombinant Human CYP2D6 | Brexpiprazole | This compound | Not Reported | Not Reported |

Experimental Protocols

The following sections detail the methodologies for conducting in vitro experiments to determine the kinetics of this compound formation in human liver microsomes.

Materials and Reagents

-

Brexpiprazole (analytical standard)

-

This compound (DM-3411) (analytical standard)

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human CYP3A4 and CYP2D6 enzymes

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation mixture)

Incubation Conditions for Kinetic Studies

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of brexpiprazole in a suitable organic solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final substrate concentrations (e.g., 0.1 to 100 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.

-

In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), and the brexpiprazole solution.

-

-

Pre-incubation:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the microsomes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. The organic solvent serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Analytical Method: LC-MS/MS Quantification

The concentrations of brexpiprazole and its S-oxide metabolite are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient program to separate brexpiprazole, this compound, and the internal standard.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for brexpiprazole, this compound, and the internal standard need to be determined and optimized.

-

Brexpiprazole: (To be determined empirically)

-

This compound: (To be determined empirically)

-

Internal Standard: (To be determined empirically)

-

-

-

Quantification:

-

A standard curve is generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte. The concentration of the metabolite in the experimental samples is then determined from this standard curve.

-

Experimental Workflow Diagram

Caption: Workflow for in vitro metabolism studies.

Conclusion

The S-oxidation of brexpiprazole to its major metabolite, this compound (DM-3411), is a critical metabolic pathway primarily catalyzed by CYP3A4 and CYP2D6 in human liver microsomes. While the relative contributions of these enzymes are known, the specific Michaelis-Menten kinetic parameters remain to be fully elucidated in publicly available literature. The detailed experimental protocols provided in this guide offer a robust framework for researchers to determine these crucial kinetic constants. A thorough understanding of this metabolic pathway is essential for the continued development and safe and effective clinical use of brexpiprazole, particularly in the context of personalized medicine and the management of drug-drug interactions.

References

Brexpiprazole S-oxide: A Deep Dive into Its Receptor Binding Affinity and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brexpiprazole (B1667787), an atypical antipsychotic, undergoes metabolism in the body to form its principal metabolite, Brexpiprazole S-oxide, also known as DM-3411.[1] This metabolite is formed through the S-oxidation of the parent compound, a process primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] While brexpiprazole itself has a well-characterized receptor binding profile, understanding the pharmacological activity of its main metabolite is crucial for a comprehensive assessment of the drug's overall effects. This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, presenting available quantitative data, detailing experimental methodologies, and illustrating the relevant metabolic pathways.

Quantitative Receptor Binding Affinity

This compound (DM-3411) is generally considered to have significantly less pharmacological potency compared to the parent compound, brexpiprazole.[3] The affinity of DM-3411 for the dopamine (B1211576) D2 receptor, a key target for antipsychotic action, has been reported to be lower than that of brexpiprazole.[2][4][5]

The most definitive quantitative data available comes from preclinical pharmacology studies submitted to the U.S. Food and Drug Administration. These studies indicate that DM-3411 acts as an antagonist at human dopamine D2 and D3 receptors. The binding affinities (Ki) are summarized in the table below. The studies also concluded that DM-3411 has no significant functional activity at the human dopamine D1 and D4 receptors.

| Receptor | Test System | Ki (nM) | Functional Activity |

| Dopamine D2 | Human cloned receptors | 4.1 | Antagonist |

| Dopamine D3 | Human cloned receptors | 38 | Antagonist |

| Dopamine D1 | Human cloned receptors | - | No significant activity |

| Dopamine D4 | Human cloned receptors | - | No significant activity |

Table 1: Receptor Binding Affinity of this compound (DM-3411)

Currently, a comprehensive binding profile of this compound across a wider range of neurotransmitter receptors, particularly serotonin (B10506) and adrenergic receptors, is not extensively available in published literature.

Metabolic Pathway of Brexpiprazole to this compound

The formation of this compound (DM-3411) is a key step in the metabolism of brexpiprazole. This biotransformation is primarily carried out by the hepatic cytochrome P450 enzymes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The preclinical discovery and development of brexpiprazole for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchwith.montclair.edu [researchwith.montclair.edu]

The Metabolic Journey of Brexpiprazole: An In-depth Technical Guide to S-Oxide Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of the S-oxide metabolite of brexpiprazole (B1667787), a key process in its biotransformation. Brexpiprazole, a serotonin-dopamine activity modulator, undergoes significant metabolism primarily through oxidation, with the S-oxide metabolite, known as DM-3411, being a major circulating metabolite in humans. Understanding this pathway is critical for comprehending the drug's pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

The Core Metabolic Pathway: S-Oxidation of Brexpiprazole

The principal metabolic transformation of brexpiprazole is the oxidation of the sulfur atom within the benzothiophene (B83047) ring, leading to the formation of brexpiprazole S-oxide (DM-3411).[1][2] This reaction is predominantly catalyzed by two key cytochrome P450 (CYP) isoenzymes: CYP3A4 and CYP2D6.[1][3][4][5] In vivo studies have demonstrated that these two enzymes are responsible for the majority of brexpiprazole's metabolism.[3][4]

While both enzymes contribute to the formation of DM-3411, their relative contributions have been quantified. In humans, CYP3A4 and CYP2D6 are responsible for approximately 43.3% and 46.7% of the S-oxidation of brexpiprazole, respectively.[4] A minor metabolite, DM-3412, is also formed, primarily through the action of CYP2D6.[4]

The resulting major metabolite, DM-3411, is pharmacologically significantly less potent than the parent compound, brexpiprazole, and is not considered to contribute meaningfully to the therapeutic effects of the drug.[3][5] Furthermore, DM-3411 has been shown to have lower penetration into the central nervous system.[6]

The metabolic pathway can be visualized as follows:

Quantitative Analysis of Brexpiprazole and DM-3411

The pharmacokinetics of brexpiprazole and its S-oxide metabolite have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Brexpiprazole and DM-3411 in Humans (Multiple Doses)

| Parameter | Brexpiprazole | DM-3411 | Reference |

| Terminal Elimination Half-life (t½) | 91.4 hours | 85.7 hours | |

| Time to Reach Steady State | 10-12 days | 10-12 days | [6] |

Table 2: In Vitro CYP Inhibition by Brexpiprazole and DM-3411

| CYP Isozyme | Brexpiprazole IC₅₀ (µmol/L) | DM-3411 IC₅₀ (µmol/L) | Reference |

| CYP2B6 | 8.19 | Not Reported | [7] |

| CYP2C9 | >13 | Not Reported | [7] |

| CYP2C19 | >13 | Not Reported | [7] |

| CYP2D6 | >13 | Comparable to Brexpiprazole | [7] |

| CYP3A4 | >13 | Comparable to Brexpiprazole | [7] |

Note: Specific enzyme kinetic parameters (Km and Vmax) for the formation of DM-3411 by CYP3A4 and CYP2D6 were not available in the public domain at the time of this review.

Detailed Experimental Protocols

This section outlines the methodologies employed in the in vitro and in vivo studies that form the basis of our understanding of brexpiprazole metabolism.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for the metabolism of brexpiprazole and to characterize the formation of its metabolites.

Experimental Workflow:

Protocol for Incubation with Human Liver Microsomes/S9 Fraction:

-

Reaction Mixture Preparation: A typical incubation mixture contains brexpiprazole, human liver microsomes (or S9 fraction), and an NADPH-generating system in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: The mixture of brexpiprazole and microsomes/S9 fraction is pre-incubated at 37°C for a short period.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH-generating system.

-

Incubation: The reaction is allowed to proceed at 37°C for a defined period (e.g., 60 minutes).

-

Termination of Reaction: The reaction is stopped by adding a quenching solvent, such as acetonitrile.

-

Sample Preparation: The quenched sample is centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed by a validated UPLC-MS/MS method to identify and quantify brexpiprazole and its metabolites.

Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Objective: To separate, detect, and quantify brexpiprazole and DM-3411 in biological matrices.

Experimental Workflow:

Typical UPLC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of brexpiprazole and DM-3411.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with 0.1% formic acid) is typically employed.

-

Ionization: Positive electrospray ionization (ESI+) is used to generate ions of the analytes.

-

Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for brexpiprazole and DM-3411 to ensure selectivity and sensitivity.

Conclusion

The S-oxidation of brexpiprazole to its major metabolite, DM-3411, is a well-defined metabolic pathway primarily mediated by CYP3A4 and CYP2D6. This biotransformation is a key determinant of the drug's pharmacokinetic profile. The provided experimental protocols and quantitative data offer a solid foundation for researchers and drug development professionals working with this compound. Further research to elucidate the specific enzyme kinetics of DM-3411 formation would provide an even more complete understanding of brexpiprazole's metabolism.

References

- 1. arabjchem.org [arabjchem.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. Estimating the In Vivo Function of CYP2D6 Alleles through Population Pharmacokinetic Modeling of Brexpiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and metabolism of brexpiprazole, a novel serotonin-dopamine activity modulator and its main metabolite in rat, monkey and human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro evaluations for pharmacokinetic drug-drug interactions of a novel serotonin-dopamine activity modulator, brexpiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Brexpiprazole S-oxide CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Brexpiprazole (B1667787) S-oxide, a primary metabolite of the atypical antipsychotic agent, brexpiprazole. Brexpiprazole is a novel serotonin-dopamine activity modulator used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.[1][2] Understanding the characteristics and behavior of its metabolites is crucial for a comprehensive assessment of the drug's safety and efficacy profile. This document details the chemical properties, metabolic pathway, and analytical methodologies for Brexpiprazole S-oxide.

Chemical and Physical Properties

This compound, also known as DM-3411, is formed through the oxidation of the sulfur atom in the benzothiophene (B83047) ring of brexpiprazole.[3] Key identifying information is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1191900-51-2 | [4] |

| Molecular Formula | C25H27N3O3S | [4] |

| Molecular Weight | 449.57 g/mol | [4] |

Metabolic Pathway and Pharmacological Activity

Brexpiprazole is primarily metabolized in the liver by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[5][6] The formation of this compound is a result of CYP3A4-mediated S-oxidation.[7]

Current research indicates that this compound is a pharmacologically inactive metabolite and does not contribute significantly to the therapeutic effects of the parent drug.[3][5][6] The primary pharmacological activity resides with brexpiprazole, which acts as a partial agonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[8][9][10]

Below is a diagram illustrating the metabolic conversion of brexpiprazole to its S-oxide metabolite.

Caption: Metabolic conversion of Brexpiprazole to this compound.

Experimental Protocols

While specific, detailed protocols for the synthesis and analysis of this compound are not widely published in peer-reviewed literature, the following sections provide methodologies derived from patents and analytical validation studies for brexpiprazole that include the analysis of its metabolites.

Synthesis of this compound (Illustrative)

The synthesis of this compound can be achieved through the controlled oxidation of brexpiprazole. A general approach is outlined below, based on common organic synthesis techniques for sulfoxide (B87167) formation.

Materials:

-

Brexpiprazole

-

Oxidizing agent (e.g., hydrogen peroxide, meta-chloroperoxybenzoic acid)

-

Solvent (e.g., dichloromethane, acetic acid)

-

Purification system (e.g., column chromatography)

Procedure:

-

Dissolve brexpiprazole in a suitable organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add a controlled amount of the oxidizing agent to the solution while stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Extract the product into an organic solvent and wash with a suitable aqueous solution to remove impurities.

-

Dry the organic layer and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography to obtain pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the analysis of brexpiprazole and its related substances, including the S-oxide metabolite. This method is based on principles outlined in various validation studies.[11][12][13][14][15]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% acetic acid or a phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 65:35 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 214 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Sample Preparation:

-

Prepare a stock solution of the sample (e.g., bulk drug or formulation) in a suitable diluent (often the mobile phase).

-

Perform serial dilutions to achieve a concentration within the linear range of the method.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH guidelines):

-

Specificity: The method should be able to resolve this compound from brexpiprazole and other potential impurities or degradation products.[14]

-

Linearity: A linear relationship should be established between the peak area and the concentration of this compound over a defined range.[11]

-

Accuracy: The closeness of the test results to the true value should be determined by recovery studies.

-

Precision: The repeatability and intermediate precision of the method should be assessed by analyzing multiple preparations of a homogenous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be determined.

Below is a workflow diagram for a typical HPLC method development and validation process.

Caption: Workflow for HPLC method development and validation.

Conclusion

This technical guide provides essential information regarding this compound for professionals in the field of drug development and research. The data presented, including its CAS number, molecular formula, metabolic pathway, and illustrative experimental protocols, serves as a valuable resource for further investigation and analysis of this key metabolite of brexpiprazole. The provided diagrams offer a clear visual representation of the metabolic process and analytical workflow. As research progresses, more detailed information on the specific properties and analytical methods for this compound is anticipated to become available.

References

- 1. drugs.com [drugs.com]

- 2. Brexpiprazole: MedlinePlus Drug Information [medlineplus.gov]

- 3. Secure Verification [machinery.mas.bg.ac.rs]

- 4. US20170320862A1 - Process for the preparation of brexpiprazole and intermediates thereof - Google Patents [patents.google.com]

- 5. Brexpiprazole (Rexulti): A New Monotherapy for Schizophrenia and Adjunctive Therapy for Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. [PDF] A Validated Quantification Method for Brexpiprazole in Dog Plasma. | Semantic Scholar [semanticscholar.org]

- 8. Brexpiprazole—Pharmacologic Properties and Use in Schizophrenia and Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Brexpiprazole - Wikipedia [en.wikipedia.org]

- 10. psychscenehub.com [psychscenehub.com]

- 11. jddtonline.info [jddtonline.info]

- 12. informaticsjournals.co.in [informaticsjournals.co.in]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. jocpr.com [jocpr.com]

- 15. ijnrd.org [ijnrd.org]

Spectroscopic and Analytical Profile of Brexpiprazole S-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and anticipated spectroscopic data for Brexpiprazole S-oxide, a principal metabolite and potential degradant of the atypical antipsychotic drug, Brexpiprazole. While extensive public data sets with full spectral assignments are limited, this document compiles the known physicochemical properties and outlines the necessary experimental protocols for the definitive characterization of this compound.

Introduction to this compound (DM-3411)

Brexpiprazole is metabolized in vivo primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] One of the major metabolic pathways is the oxidation of the sulfur atom within the benzothiophene (B83047) ring system, leading to the formation of this compound, also known as DM-3411.[1][2][3][4] This metabolite is also observed as a degradation product when Brexpiprazole is subjected to oxidative stress conditions.[1][5] Understanding the spectroscopic signature of this compound is crucial for metabolic studies, impurity profiling, and stability testing in the development of Brexpiprazole.

Physicochemical and Spectroscopic Data Summary

While a complete, publicly available dataset of assigned NMR and detailed MS fragmentation for this compound is not currently available, the following information has been established through various analytical studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-[4-[4-(1-oxidobenzo[b]thien-4-yl)-1-piperazinyl]butoxy]-2(1H)-Quinolinone | [6] |

| Synonyms | DM-3411, this compound | [3][4] |

| Molecular Formula | C₂₅H₂₇N₃O₃S | [6] |

| Molecular Weight | 449.57 g/mol | [6] |

| Appearance | Off-white to light yellow solid | [6] |

Table 2: Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Method |

| [M+H]⁺ | 450.1800 | Consistent with formation in oxidative stress studies | LC-QTOF-MS |

Note: Detailed public fragmentation data is not available. The table reflects the expected parent ion mass.

Table 3: Anticipated ¹H NMR Spectral Data for this compound (in DMSO-d₆)

While specific assignments are not publicly available, shifts are anticipated to be similar to Brexpiprazole with notable downfield shifts for protons on the benzothiophene ring due to the electron-withdrawing effect of the sulfoxide (B87167) group.

| Proton Assignment | Brexpiprazole (Observed, ppm) | This compound (Anticipated, ppm) |

| Aromatic Protons | 6.2 - 7.8 | Shifts in the benzothiophene region |

| Piperazine Protons | ~2.5, ~3.0 | Minor shifts expected |

| Butoxy Chain Protons | ~1.7, ~1.8, ~2.4, ~4.0 | Minor shifts expected |

| Quinolinone Protons | ~6.2, ~6.8, ~7.5, ~7.7, ~11.5 | Minor shifts expected |

Table 4: Anticipated ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Similar to the ¹H NMR data, carbon signals in the benzothiophene moiety are expected to be most affected by the S-oxidation.

| Carbon Assignment | Brexpiprazole (Observed, ppm) | This compound (Anticipated, ppm) |

| Aromatic Carbons | 105 - 162 | Shifts in the benzothiophene region |

| Piperazine Carbons | ~48, ~52 | Minor shifts expected |

| Butoxy Chain Carbons | ~20, ~26, ~57, ~67 | Minor shifts expected |

| Quinolinone Carbons | 105 - 162 | Minor shifts expected |

Experimental Protocols

The following protocols describe the generation and spectroscopic analysis of this compound.

Generation of this compound via Oxidative Stress

This protocol is adapted from forced degradation studies of Brexpiprazole.

Objective: To produce this compound for analytical characterization.

Materials:

-

Brexpiprazole reference standard

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Methanol (B129727) (HPLC grade)

-

Water (deionized)

-

Volumetric flasks

-

Reaction vessel

Procedure:

-

Prepare a stock solution of Brexpiprazole in methanol at a concentration of 1 mg/mL.

-

In a clean reaction vessel, add a known volume of the Brexpiprazole stock solution.

-

Add an excess of 3% hydrogen peroxide solution (prepared by diluting the 30% stock). A typical ratio would be 1:1 (v/v) with the Brexpiprazole solution.

-